

Trachelanthamine CAS number and molecular formula

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Compound of Interest

Compound Name: *Trachelanthamine*

Cat. No.: *B078425*

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Trachelanthamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trachelanthamine is a naturally occurring pyrrolizidine alkaloid found in various plant species. This technical guide provides a concise summary of its core chemical properties, including its CAS number and molecular formula. Due to the limited availability of specific experimental data for **Trachelanthamine**, this document also presents general methodologies for the isolation and purification of related pyrrolizidine alkaloids, which can serve as a foundational reference for researchers. Additionally, a generalized metabolic activation pathway for this class of compounds is depicted to illustrate their potential mechanism of action and associated toxicity.

Chemical Identity

A clear identification of **Trachelanthamine** is fundamental for any research or drug development endeavor. The following table summarizes its key chemical identifiers.

Identifier	Value	Reference
CAS Number	14140-18-2	[1] [2] [3] [4]
Molecular Formula	C15H27NO4	[1] [2] [3] [4]
Molecular Weight	285.38 g/mol	[2] [3] [4]
IUPAC Name	[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate	[1]

Biological Activity (General for Pyrrolizidine Alkaloids)

Direct quantitative bioactivity data for **Trachelanthamine** is not readily available in the public domain. However, as a pyrrolizidine alkaloid, it belongs to a class of compounds known for a range of biological effects. It has been described as a weak hypotensive and a moderate M- and N-cholinolytic agent.

Pyrrolizidine alkaloids (PAs) are primarily recognized for their potential toxicity, particularly hepatotoxicity, which arises from their metabolic activation in the liver. The biological activities of PAs are diverse and structure-dependent, encompassing:

- **Hepatotoxicity:** Many PAs are known to cause liver damage.
- **Genotoxicity and Carcinogenicity:** Some PAs have been shown to be genotoxic and carcinogenic.
- **Anticholinergic Activity:** Inhibition of cholinergic receptors is a noted effect of some PAs.[\[5\]](#)[\[6\]](#)
[\[7\]](#)
- **Antimicrobial and Anti-inflammatory Effects:** Research has indicated that some PAs exhibit antimicrobial and anti-inflammatory properties.

Further research is required to elucidate the specific bioactivity profile and quantitative parameters (e.g., IC50, EC50) of **Trachelanthamine**.

Experimental Protocols

Detailed experimental protocols specifically for the isolation and synthesis of **Trachelanthamine** are not extensively documented. However, general methods used for the extraction and purification of pyrrolizidine alkaloids from plant sources can be adapted.

General Isolation and Purification Protocol for Pyrrolizidine Alkaloids from Plant Material

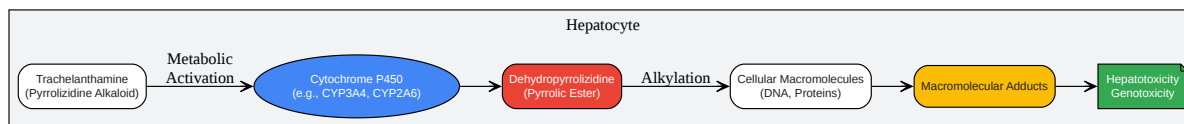
This protocol provides a general framework and may require optimization for specific plant species and alkaloids.

- Extraction:
 - Air-dried and powdered plant material (e.g., roots, leaves) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often under reflux.
 - Acidification of the extraction solvent (e.g., with acetic acid) can improve the extraction efficiency of alkaloids by converting them to their salt form.
- Acid-Base Partitioning:
 - The crude extract is concentrated under reduced pressure.
 - The residue is dissolved in an acidic aqueous solution (e.g., 1-5% sulfuric acid or hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.
 - This aqueous solution is then washed with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities.
 - The acidic aqueous phase is then basified (e.g., with ammonia or sodium carbonate) to deprotonate the alkaloids, making them soluble in organic solvents.
 - The alkaloids are then extracted from the basified aqueous solution using a water-immiscible organic solvent (e.g., chloroform or dichloromethane).

- Chromatographic Purification:
 - The crude alkaloid extract is subjected to chromatographic techniques for separation and purification.
 - Column Chromatography: Alumina or silica gel are common stationary phases. The mobile phase is typically a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol).
 - Preparative Thin-Layer Chromatography (TLC): Can be used for small-scale purification.
 - High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase HPLC can be employed for final purification to obtain the pure alkaloid.
- Characterization:
 - The structure of the isolated alkaloid is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ^1H and ^{13}C), and Infrared (IR) spectroscopy.

Signaling Pathway

A specific signaling pathway for **Trachelanthamine** has not been elucidated. However, the toxicity of many pyrrolizidine alkaloids is known to be mediated by their metabolic activation in the liver by cytochrome P450 enzymes. This process generates reactive pyrrolic esters that can alkylate cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.



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Metabolic activation of pyrrolizidine alkaloids.

Conclusion

Trachelanthamine is a pyrrolizidine alkaloid with defined chemical properties but requires further investigation to fully characterize its biological activity and mechanism of action. The information provided in this guide on the general characteristics and methodologies associated with this class of compounds offers a starting point for researchers. Future studies are essential to determine the specific pharmacological and toxicological profile of **Trachelanthamine**, which will be critical for any potential therapeutic development.

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